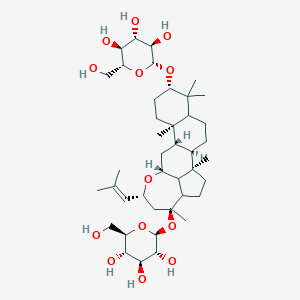

Ginsenoside La

Description

Properties

CAS No. |

123617-34-5 |

|---|---|

Molecular Formula |

C41H68O13 |

Molecular Weight |

769 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1R,2R,7S,10R,11S,13R,15R,17S,18S)-1,6,6,10,17-pentamethyl-15-(2-methylprop-1-enyl)-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14-oxapentacyclo[11.7.1.02,11.05,10.018,21]henicosan-7-yl]oxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C41H68O13/c1-19(2)14-20-16-41(7,54-37-35(49)33(47)31(45)26(18-43)52-37)22-10-12-40(6)21-8-9-27-38(3,4)28(53-36-34(48)32(46)30(44)25(17-42)51-36)11-13-39(27,5)23(21)15-24(50-20)29(22)40/h14,20-37,42-49H,8-13,15-18H2,1-7H3/t20-,21+,22-,23-,24+,25+,26+,27?,28-,29?,30+,31+,32-,33-,34+,35+,36-,37-,39+,40+,41-/m0/s1 |

InChI Key |

VOUCMBDNXOKLCQ-YATHHJDDSA-N |

SMILES |

CC(=CC1CC(C2CCC3(C2C(O1)CC4C3CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)(C)OC7C(C(C(C(O7)CO)O)O)O)C |

Isomeric SMILES |

CC(=C[C@H]1C[C@]([C@H]2CC[C@]3(C2[C@H](O1)C[C@H]4[C@H]3CCC5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C |

Canonical SMILES |

CC(=CC1CC(C2CCC3(C2C(O1)CC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C)(C)OC7C(C(C(C(O7)CO)O)O)O)C |

melting_point |

179-180°C |

physical_description |

Solid |

Synonyms |

ginsenoside La ginsenoside-La |

Origin of Product |

United States |

Biosynthesis and Biotransformation Pathways of Ginsenosides

Endogenous Biosynthesis in Panax Species

The endogenous production of ginsenosides (B1230088) within plants of the Panax genus is a highly regulated and compartmentalized process. It involves the coordinated action of numerous enzymes to build the complex ginsenoside structures from simple metabolic precursors.

The fundamental building blocks for all terpenoids, including ginsenosides, are the five-carbon isomers IPP and DMAPP. nih.govnih.gov In Panax species, these precursors are synthesized through two distinct pathways located in different cellular compartments: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. nih.govrsc.org

The Mevalonate (MVA) Pathway: Occurring in the cytosol, the MVA pathway is considered the primary route for producing the precursors for ginsenoside biosynthesis. frontiersin.orgetals.org This pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). etals.org The enzyme HMG-CoA reductase (HMGR) then catalyzes the conversion of HMG-CoA to mevalonic acid, a key rate-limiting step. mdpi.com Subsequent enzymatic reactions convert mevalonic acid into IPP, which can be isomerized to DMAPP. etals.org

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, the MEP pathway also synthesizes IPP and DMAPP, but from different initial substrates: pyruvate and glyceraldehyde-3-phosphate. rsc.orgetals.org While the MVA pathway is the major contributor to ginsenoside synthesis, studies using specific inhibitors have shown that the MEP pathway also plays a role, suggesting a degree of "cross-talk" or transport of common precursors between the cytosol and plastids. nih.govetals.org

| Pathway | Cellular Location | Starting Materials | Primary Contribution in Panax |

| Mevalonate (MVA) Pathway | Cytosol | Acetyl-CoA | Major source of precursors for ginsenosides (sesquiterpenes, triterpenes) rsc.orgfrontiersin.org |

| Methylerythritol Phosphate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde-3-phosphate | Minor source for ginsenosides; major for other terpenes (monoterpenes, diterpenes) nih.govrsc.org |

Following the synthesis of IPP and DMAPP, these five-carbon units are condensed to form farnesyl diphosphate (FPP). wikipedia.org Two molecules of FPP are then joined head-to-head to create squalene, a thirty-carbon linear hydrocarbon that serves as the direct precursor to the triterpenoid (B12794562) core of ginsenosides. wikipedia.orgresearchgate.net

Two key enzymes are responsible for converting FPP into the immediate precursor for cyclization:

Squalene Synthase (SS): This enzyme catalyzes the condensation of two FPP molecules to form squalene. mdpi.com This is the first step committed specifically to the biosynthesis of sterols and triterpenoids, making SS a critical regulatory point in the pathway. mdpi.comoup.com

The cyclization of the linear 2,3-oxidosqualene into a multi-ringed structure is a pivotal branch point in ginsenoside biosynthesis, creating the foundational skeletons. oup.com This step is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). In Panax species, two principal OSCs determine the type of ginsenoside that will be produced:

Dammarenediol Synthase (DDS): This enzyme catalyzes the cyclization of 2,3-oxidosqualene to form dammarenediol-II, the tetracyclic triterpenoid skeleton characteristic of the most abundant dammarane-type ginsenosides (e.g., protopanaxadiol (B1677965) and protopanaxatriol (B1242838) types). nih.govresearchgate.net DDS is considered the first dedicated enzyme in the biosynthesis of these major ginsenosides. researchgate.net

Beta-Amyrin Synthase (β-AS): Alternatively, β-AS cyclizes 2,3-oxidosqualene into β-amyrin, a pentacyclic triterpenoid skeleton. nih.gov This forms the backbone for the less common oleanane-type ginsenosides, such as ginsenoside Ro. nih.govnih.gov

| Enzyme | Substrate | Product | Resulting Ginsenoside Type |

| Dammarenediol Synthase (DDS) | 2,3-Oxidosqualene | Dammarenediol-II | Dammarane-type (Protopanaxadiol, Protopanaxatriol) nih.gov |

| Beta-Amyrin Synthase (β-AS) | 2,3-Oxidosqualene | β-Amyrin | Oleanane-type (Ginsenoside Ro) nih.gov |

The initial triterpenoid skeletons, dammarenediol-II and β-amyrin, are not ginsenosides themselves. They must undergo a series of subsequent modifications, primarily hydroxylation and glycosylation, to become the diverse and pharmacologically active compounds known as ginsenosides.

Cytochrome P450 monooxygenases (CYP450s) are a large superfamily of enzymes that play a critical role in the diversification of ginsenosides by catalyzing hydroxylation reactions at various positions on the triterpene core. nih.govmdpi.com These specific additions of hydroxyl (-OH) groups are crucial for creating the different aglycones (the non-sugar portion) of ginsenosides. For example, in the dammarane-type pathway, different CYP450 enzymes are responsible for hydroxylating dammarenediol-II to produce protopanaxadiol (PPD) and protopanaxatriol (PPT), which are the direct precursors for the two major classes of dammarane ginsenosides. researchgate.net This regioselective hydroxylation is a key source of the structural diversity seen among ginsenosides. mdpi.com

Diversification via Post-Cyclization Modifications

UDP-Glycosyltransferases (UGTs) in Glycosylation

UDP-glycosyltransferases (UGTs) are pivotal enzymes in the final stages of ginsenoside biosynthesis, responsible for attaching sugar molecules to the triterpene aglycone, which significantly influences the pharmacological properties of the resulting ginsenoside cjnmcpu.com. These enzymes transfer a sugar moiety from an activated donor, such as UDP-glucose, to the ginsenoside scaffold nih.govoup.com. The specific UGTs involved determine the position and type of sugar linkage, leading to the vast diversity of ginsenosides oup.com.

Although the specific UGTs responsible for the glycosylation steps leading to Ginsenoside La have not been explicitly identified, research on other ginsenosides has revealed the functions of several UGTs from Panax species. For instance, PgUGT74AE2 has been shown to transfer a glucose moiety to the C3 hydroxyl groups of protopanaxadiol (PPD) and compound K (CK) to form ginsenosides Rh2 and F2, respectively nih.govoup.com. Subsequently, another enzyme, PgUGT94Q2, can glycosylate Rh2 and F2 to produce Rg3 and Rd nih.govoup.com. The characterization of these enzymes provides a model for how specific ginsenosides are synthesized and suggests that a unique combination of UGTs is likely responsible for the formation of Ginsenoside La.

Identified UDP-Glycosyltransferases in Ginsenoside Biosynthesis

| Enzyme | Substrate | Product | Reference |

|---|---|---|---|

| PgUGT74AE2 | Protopanaxadiol (PPD) | Ginsenoside Rh2 | nih.govoup.com |

| PgUGT74AE2 | Compound K (CK) | Ginsenoside F2 | nih.govoup.com |

| PgUGT94Q2 | Ginsenoside Rh2 | Ginsenoside Rg3 | nih.govoup.com |

| PgUGT94Q2 | Ginsenoside F2 | Ginsenoside Rd | nih.govoup.com |

Molecular Regulation of Ginsenoside Biosynthesis

The biosynthesis of ginsenosides is a tightly regulated process at the molecular level, involving the coordinated expression of numerous genes. This regulation occurs through the action of specific transcription factors and is modulated by plant hormones.

The expression of genes involved in the ginsenoside biosynthetic pathway is controlled by several families of transcription factors. While the specific transcription factors that regulate the biosynthesis of Ginsenoside La are unknown, studies on the general regulation of ginsenoside synthesis have implicated members of the MYB, bHLH, WRKY, and MADS gene families.

MYB Transcription Factors: The R2R3-MYB gene family is known to be involved in regulating the biosynthesis of secondary metabolites in plants vnu.edu.vn.

bHLH-MYC Transcription Factors: Basic helix-loop-helix (bHLH) transcription factors are one of the largest families of transcription factors and are involved in a wide array of regulatory processes nih.gov. In Panax ginseng, several bHLH genes have been identified as potentially being involved in the regulation of ginsenoside biosynthesis nih.gov.

WRKY Transcription Factors: WRKY transcription factors are known to act as both repressors and activators of various plant processes plos.org.

MADS-box Transcription Factors: While not as extensively studied in the context of ginsenoside biosynthesis, MADS-box transcription factors are known to play crucial roles in plant development and secondary metabolism.

The coordinated action of these transcription factors allows the plant to fine-tune the production of ginsenosides in response to developmental and environmental cues nih.govmdpi.com.

Plant hormones, particularly jasmonates, play a significant role in modulating the biosynthesis of ginsenosides nih.govresearchgate.net. Jasmonates are signaling molecules that are involved in plant defense responses and can induce the expression of genes related to secondary metabolite production nih.govresearchgate.net.

Treatment of Panax species with methyl jasmonate (MeJA) has been shown to enhance the accumulation of ginsenosides nih.gov. This increase is associated with the upregulation of key enzyme-encoding genes in the ginsenoside biosynthetic pathway jmb.or.kr. For example, the expression of genes such as those for farnesyl diphosphate synthase (FPS), squalene synthase (SS), and various cytochrome P450s and UGTs can be induced by jasmonates jmb.or.kr. This hormonal regulation allows the plant to increase the production of defensive compounds like ginsenosides in response to stress.

Exogenous Biotransformation and Metabolic Engineering

While the endogenous biosynthesis of ginsenosides is complex, their structures can also be modified through exogenous methods, including microbial conversion and enzyme-mediated synthesis. These approaches are of significant interest for producing rare or novel ginsenosides.

Microbial Conversion of Ginsenosides (e.g., Intestinal Microflora, Fungal Bioconversion)

The biotransformation of ginsenosides by microorganisms is a key process that can alter their biological activity. This conversion is often carried out by the enzymes produced by intestinal microflora or by various fungi.

When ginsenosides are consumed orally, they can be metabolized by gut bacteria, which can hydrolyze the sugar moieties to produce less polar metabolites wikipedia.org. This process can significantly impact the bioavailability and pharmacological effects of ginsenosides wikipedia.org. For instance, major ginsenosides can be converted into minor, more readily absorbed ginsenosides like compound K nih.govtandfonline.com. Lactic acid bacteria, commonly found in fermented foods, have also been shown to convert ginsenoside Rb1 into Rg3 nih.gov.

Fungi, such as Aspergillus niger, have been utilized for the bioconversion of ginsenosides. For example, glycosidases from Aspergillus niger can transform the rare ginsenoside Rf into 20(S)-protopanaxatriol (PPT) mdpi.com. Edible and medicinal mushrooms like Schizophyllum commune have also demonstrated the ability to convert PPD-type ginsenosides into various minor ginsenosides nih.gov.

Examples of Microbial Conversion of Ginsenosides

| Microorganism | Substrate Ginsenoside | Product Ginsenoside(s) | Reference |

|---|---|---|---|

| Lactic Acid Bacteria (e.g., Leuconostoc mesenteroides) | Ginsenoside Rb1 | Ginsenoside Rg3 | nih.gov |

| Aspergillus niger | Ginsenoside Rf | 20(S)-protopanaxatriol (PPT) | mdpi.com |

| Schizophyllum commune | PPD-type ginsenosides (Rb1, Rc, Rb2, Rd) | F2, C-O, C-Y, C-Mc1, C-Mc, C-K | nih.gov |

Enzyme-Mediated Synthesis of Ginsenoside Derivatives

The specific and controlled synthesis of ginsenoside derivatives can be achieved using isolated enzymes. This enzymatic approach offers high selectivity and can be used to produce specific, high-value ginsenosides mdpi.commdpi.com. β-glucosidases are commonly employed for this purpose, as they can selectively hydrolyze specific glycosidic bonds mdpi.com.

For example, recombinant β-glucosidases have been used to convert major ginsenosides into pharmacologically active minor ginsenosides like Rg3(S) and compound K mdpi.com. The enzymatic transformation of ginsenoside Rb1 can lead to the production of gypenoside XVII, which has demonstrated anti-inflammatory properties frontiersin.org. Furthermore, UDP-glycosyltransferases can be used in vitro to synthesize novel ginsenosides by attaching sugar moieties to different positions on the aglycone, as demonstrated by the synthesis of a novel 12-O-glucosylginsenoside Rh2. The use of metabolic engineering in yeast has also enabled the de novo production of specific ginsenosides by introducing the relevant biosynthetic genes.

Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the heterologous biosynthesis of the chemical compound “Ginsenoside La” in engineered microorganisms such as yeast.

Research in the field of synthetic biology and metabolic engineering has extensively focused on the production of various other ginsenosides, including but not limited to, Protopanaxadiol (PPD), Compound K (CK), Ginsenoside Rd, and Ginsenoside Rg3, using microbial platforms like Saccharomyces cerevisiae. These studies detail the successful engineering of yeast strains by introducing key biosynthetic genes from Panax ginseng, such as those encoding dammarenediol-II synthase, cytochrome P450 enzymes (CYP450s), and UDP-glycosyltransferases (UGTs).

While these general strategies have proven effective for a range of ginsenosides, the specific enzymatic pathways and genetic constructs required for the synthesis of Ginsenoside La have not been described in the reviewed literature. The biotransformation pathways and the specific UGTs that would be necessary to glycosylate a precursor into Ginsenoside La are not documented in the context of heterologous production.

Therefore, an article detailing the research findings, data tables, and specific pathways for the heterologous biosynthesis of Ginsenoside La cannot be generated at this time due to the absence of primary research on this particular compound. The scientific community has made significant strides in producing other valuable ginsenosides through microbial fermentation, but Ginsenoside La has not yet been a reported target of these efforts.

Advanced Analytical Methodologies for Ginsenoside Profiling

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of ginsenosides (B1230088), allowing for the separation of these structurally similar compounds from complex plant matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely employed methods for the analysis of Ginsenoside La and other ginsenosides, while Gas Chromatography (GC) has limited but specific applications.

High-Performance Liquid Chromatography (HPLC) for Ginsenoside Quantification

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a cornerstone technique for the quantitative analysis of ginsenosides. While specific validated HPLC-UV methods exclusively for Ginsenoside La are not extensively detailed in publicly available literature, the general principles and parameters for ginsenoside analysis are well-established. These methods typically involve reversed-phase chromatography, utilizing a C18 column to separate compounds based on their hydrophobicity.

The mobile phase commonly consists of a gradient mixture of water and an organic solvent, such as acetonitrile or methanol, to achieve optimal separation of the various ginsenosides present in a sample. Detection is often performed at a low wavelength, typically around 203 nm, due to the lack of a strong chromophore in the ginsenoside structure. mdpi.com

Method validation for HPLC analysis of ginsenosides generally includes assessment of linearity, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), precision, and accuracy. For instance, a validated HPLC method for the simultaneous determination of 11 triterpene saponins reported detection limits ranging from 0.1 to 3 µg, with correlation coefficients for calibration curves close to 1. nih.gov While these values are not specific to Ginsenoside La, they provide a general indication of the performance of HPLC methods for this class of compounds.

Table 1: General Parameters for HPLC Quantification of Ginsenosides

| Parameter | Typical Value/Range |

|---|---|

| Column | C18 Reversed-Phase |

| Mobile Phase | Water/Acetonitrile or Water/Methanol Gradient |

| Detection | UV at ~203 nm |

| Linearity (r²) | > 0.99 |

| LOD | 0.1 - 3 µg |

| LOQ | 0.3 - 10 µg |

Note: These are general values for ginsenosides and may not be specific to Ginsenoside La.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering enhanced resolution, greater sensitivity, and faster analysis times. This is achieved through the use of columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates and more efficient separations. For the analysis of complex mixtures of ginsenosides, where many compounds have similar structures and retention times, the increased resolving power of UPLC is particularly advantageous.

UPLC systems, often coupled with mass spectrometry detectors, can separate a large number of ginsenosides in a single run, significantly reducing analysis time compared to traditional HPLC methods. For example, one UPLC method was able to separate 30 ginsenosides in under 35 minutes. nih.gov The enhanced speed and resolution of UPLC make it a powerful tool for high-throughput screening and quality control of ginseng and its products. The use of smaller particle size columns in UPLC leads to sharper and narrower peaks, which in turn improves the sensitivity of the analysis.

Gas Chromatography (GC) Applications in Ginsenoside Analysis

The direct analysis of intact ginsenosides by Gas Chromatography (GC) is challenging due to their low volatility and thermal instability. As a result, GC applications in ginsenoside analysis are generally limited and often require a derivatization step to increase the volatility of the analytes.

Derivatization typically involves the conversion of polar functional groups, such as hydroxyl groups, into less polar and more volatile derivatives, for example, by silylation. This process, however, adds complexity to the sample preparation procedure and can introduce variability.

Mass Spectrometry-Based Identification and Characterization

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of ginsenosides. When coupled with liquid chromatography, it provides a powerful platform for the comprehensive analysis of these complex natural products.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the mass analysis capabilities of MS, enabling the detection and identification of individual ginsenosides in complex mixtures with high specificity and sensitivity. In one study, Ginsenoside La was identified in steamed Panax quinquefolius using LC-MS, with a reported retention time of 21.3 minutes and a mass-to-charge ratio (m/z) of 869.4890 in the negative ion mode, corresponding to the [M-H]⁻ adduct. mdpi.com

Tandem mass spectrometry (LC-MS/MS) provides further structural information through the fragmentation of selected precursor ions. While specific fragmentation data for Ginsenoside La is not extensively documented in the reviewed literature, the general fragmentation patterns of protopanaxatriol (B1242838) (PPT)-type ginsenosides, to which Ginsenoside La belongs, are well-understood. The fragmentation typically involves the sequential loss of sugar moieties from the glycosidic chains. The characteristic aglycone fragment ion for PPT-type ginsenosides is observed at m/z 475 in the negative ion mode. nih.govacs.org This information is crucial for the tentative identification of unknown ginsenosides and for distinguishing between different ginsenoside classes.

Table 2: LC-MS Data for the Identification of Ginsenoside La

| Compound | Retention Time (min) | [M-H]⁻ (m/z) | Aglycone Type |

|---|---|---|---|

| Ginsenoside La | 21.3 | 869.4890 | Protopanaxatriol |

Data from a study on steamed Panax quinquefolius. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a compound and for distinguishing between isobaric species (compounds with the same nominal mass but different elemental compositions). The high mass accuracy of HRMS, often in the sub-ppm range, significantly increases the confidence in the identification of known and unknown compounds. nih.gov

For Ginsenoside La, with a molecular formula of C₄₅H₇₄O₁₆, the theoretical exact mass of the [M-H]⁻ ion can be calculated with high precision. Experimental measurements using HRMS instruments like Orbitrap or time-of-flight (TOF) analyzers can then be compared to this theoretical value to confirm the identity of the compound. The use of UPLC coupled with HRMS has been shown to be a powerful approach for the rapid and accurate analysis of a large number of ginsenosides. nih.govmdpi.com

Structure Activity Relationship Sar of Ginsenosides

Influence of Aglycone Core Structure (Protopanaxadiol-type, Protopanaxatriol-type, Oleanolic Acid-type)

Ginsenosides (B1230088) are primarily categorized based on their aglycone, or non-sugar, core structure. The most common types are protopanaxadiol (B1677965) (PPD) and protopanaxatriol (B1242838) (PPT), which are dammarane-type saponins, and the oleanolic acid-type. nih.govnih.gov

Protopanaxadiol (PPD)-type: In PPD-type ginsenosides, sugar moieties are typically attached to the β-hydroxyl group at the C-3 position and another hydroxyl group at the C-20 position of the dammarane skeleton. frontiersin.org Examples include ginsenosides Rb1, Rb2, Rc, Rd, Rg3, and Rh2. nih.govfrontiersin.org

Protopanaxatriol (PPT)-type: The key structural difference in PPT-type ginsenosides is the presence of an additional hydroxyl group at the C-6 position. nih.gov Sugar residues in this group are generally linked to the α-hydroxyl group at C-6 and the hydroxyl group at C-20. frontiersin.org Common PPT-type ginsenosides include Re, Rg1, Rh1, and Rf. nih.govfrontiersin.org

Oleanolic Acid-type: This is a pentacyclic triterpenoid (B12794562) structure, distinct from the four-ring dammarane skeleton of PPD and PPT types. nih.gov

These structural differences between the aglycone cores lead to variations in pharmacological activities. nih.gov For example, in studies on cardioprotection, structures similar to PPD that lack a hydroxyl group at C-6 were found to be more effective in reducing apoptosis than PPT-type structures which possess the C-6 hydroxyl group. researchgate.net Conversely, oleanolic acid, the aglycone which lacks sugar moieties, demonstrated significant inhibitory potency on Na+/K+-ATPase, whereas a glycosylated form did not. nih.gov

Table 1: Comparison of Major Ginsenoside Aglycone Cores

| Aglycone Type | Core Structure | Key Features | Representative Ginsenosides |

|---|---|---|---|

| Protopanaxadiol (PPD) | Dammarane (tetracyclic) | Sugars typically at C-3 and C-20 | Rb1, Rd, Rg3, Rh2, CK |

| Protopanaxatriol (PPT) | Dammarane (tetracyclic) | Additional hydroxyl group at C-6; sugars typically at C-6 and C-20 | Re, Rg1, Rh1, F1 |

| Oleanolic Acid | Oleanane (pentacyclic) | Different carbon skeleton from PPD/PPT | Ro |

Impact of Glycosylation Patterns on Biological Efficacy

The number, position, and type of sugar residues attached to the aglycone core are fundamental determinants of a ginsenoside's biological properties, including its bioavailability and pharmacological effects. nih.govmdpi.com

The quantity of sugar molecules attached to the aglycone significantly influences biological activity. A general trend observed across multiple studies is that a lower number of sugar moieties correlates with increased biological potency.

For instance, in the context of lipid metabolism, the hypolipidemic potency of PPD-type ginsenosides increased as the number of sugar moieties decreased. nih.gov Similarly, for the inhibition of certain P450 enzymes (CYP2C9, CYP2C19, and CYP3A4), the inhibitory activity of ginsenosides and their sapogenins tended to decrease as the number of glycosyl groups increased. plos.org This suggests that deglycosylation can enhance the interaction of the ginsenoside with its biological target. The conversion of major ginsenosides with multiple sugar units into minor or rare ginsenosides with fewer sugars is a key process that can improve bioactivity. nih.govnih.gov

The specific carbon atom on the aglycone where sugar chains are attached is crucial for determining the molecule's activity. The primary attachment points are the C-3, C-6, and C-20 positions. nih.govnih.gov

Studies on Na+/K+-ATPase inhibition revealed a strong dependence on the sugar position. Ginsenosides with sugar moieties attached only to the C-3 position showed inhibitory potency. nih.gov However, the addition of a sugar at the C-6 or C-20 position significantly reduced or completely abolished this activity, likely due to steric hindrance preventing the molecule from binding effectively to the enzyme. nih.gov

The anticancer effects of ginsenosides also show a dependency on linkage position. For example, ginsenoside Rh2 (a PPD-type with a glucose at C-3) has a stronger anticancer effect than its structural relative Rh1 (a PPT-type with a glucose at C-6). frontiersin.org Furthermore, when comparing ginsenosides with the same number of sugars, F1 (with a glucose at C-20) demonstrated significantly higher inhibition of prostate cancer cells than Rh1 (glucose at C-6). frontiersin.org

The type of sugar that makes up the glycosidic chain also contributes to the structure-activity relationship. Ginsenosides can contain various sugar units, including glucose, rhamnose, xylose, and arabinose, attached to the aglycone. nih.govresearchgate.net

Research on the anti-aging activities of ginsenoside derivatives in C. elegans highlighted the importance of the glycoside composition. Derivatives Rg5 and Rk1, which contain two glucose residues, showed superior activity in improving muscle function and enhancing antioxidant stress resistance compared to Rg6 and F4, which possess glucose-(2-1)-rhamnose residues. doaj.org This indicates that even subtle changes in the sugar composition can lead to significant differences in biological outcomes. The hydrolysis of these different sugar groups can vary in difficulty, influencing the metabolic transformation of ginsenosides. researchgate.net

Stereochemical Considerations (e.g., 20(S) vs. 20(R) Configurations)

Many ginsenosides exist as stereoisomers, particularly epimers at the C-20 position, designated as 20(S) and 20(R). frontiersin.orgresearchgate.net This difference in the spatial orientation of the hydroxyl group at C-20 can lead to distinct pharmacological effects. frontiersin.org

The 20(S) configuration is often associated with greater biological activity. For example, 20(S)-ginsenosides generally exhibit more potent anti-inflammatory activity than their 20(R) counterparts. mdpi.com Specifically, 20(S)-Rg3 is a more efficient regulator of voltage-dependent ion channels because its C-20 hydroxyl group is believed to align better with the hydroxyl acceptor group in the ion channels than the 20(R) form. frontiersin.orgresearchgate.net The 20(S)-Rg3 epimer has also been shown to be a better scavenger of hydroxyl radicals compared to 20(R)-Rg3. frontiersin.org This stereospecificity is critical, as the natural configuration of ginsenosides is the S-type, but processing can lead to changes in this configuration. researchgate.net

Table 2: Comparison of Activities for 20(S) and 20(R) Epimers

| Ginsenoside | Configuration | Observed Activity | Reference |

|---|---|---|---|

| Rg3 | 20(S) | More potent anti-inflammatory activity | mdpi.com |

| Rg3 | 20(R) | Less potent anti-inflammatory activity | mdpi.com |

| Rg3 | 20(S) | More efficient regulator of ion channels | frontiersin.orgresearchgate.net |

| Rg3 | 20(R) | Less efficient regulator of ion channels | frontiersin.orgresearchgate.net |

| Rh1 | 20(S) | More pronounced anti-inflammatory activity than R-Rh1 | mdpi.com |

| Rh1 | 20(R) | Less pronounced anti-inflammatory activity than S-Rh1 | mdpi.com |

Role of Specific Chemical Modifications (e.g., Double Bonds, Hydroxyl Groups)

Beyond the core structure and glycosylation, other chemical features like the presence and position of double bonds and hydroxyl groups play a significant role in the activity of ginsenosides.

The presence of a double bond at the C-20 position can enhance pharmacological activity. Rare ginsenosides that possess a double bond, such as Rk1 and Rg5, have been shown to have more significant anti-inflammatory activity than those without. mdpi.com The position of this double bond is also a key determinant. In studies of anti-aging effects, ginsenosides Rg5 and F4, which have a double bond at the Δ20(22) position, demonstrated better effects than Rk1 and Rg6, which have a double bond at the Δ20(21) position. doaj.org

The number and position of hydroxyl groups on the aglycone also influence bioactivity. nih.gov Hydroxyl substitutions at C-3 and C-12 have been identified as playing a key role in the inhibitory potency of ginsenosides against the CYP3A4 enzyme. plos.org Furthermore, the presence of a hydroxyl group at the C-3 or C-20 position on the ginsenoside molecule appears to be critical for inhibiting human recombinant aldose reductase. nih.gov Chemical modifications such as hydrogenation of a double bond or acetylation of hydroxyl groups can significantly alter the biological activity of a ginsenoside, further underscoring the importance of these functional groups. nih.gov

Computational Approaches and Predictive Modeling in Ginsenoside SAR

The exploration of Structure-Activity Relationships (SAR) for ginsenosides has been significantly advanced by the integration of computational methods. These in silico techniques provide powerful tools to investigate the interactions between ginsenosides and their biological targets at a molecular level, predict their activities, and guide the design of new derivatives with enhanced therapeutic properties. Key computational approaches employed in ginsenoside SAR studies include molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics (MD) simulations.

Molecular Docking: Unveiling Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in elucidating the SAR of ginsenosides by identifying key amino acid residues involved in the interaction and predicting the binding modes of different ginsenoside analogs.

For instance, molecular docking studies have been employed to investigate the interaction of various ginsenosides with targets such as the anti-apoptotic proteins BCL-2, BCL-XL, and MCL-1, which are implicated in cancer. These studies have shown that ginsenosides like Rf, Rg1, Rg3, and Rh2 exhibit strong binding affinities to these proteins, suggesting their potential as cancer chemotherapeutic agents researchgate.net. The binding energy, a measure of the strength of the interaction, is a critical parameter obtained from docking simulations. Lower binding energies typically indicate a more stable and potent protein-ligand complex.

In another study, reverse docking was utilized to screen a database of target proteins against 26 different ginsenosides to identify their potential therapeutic targets and side effects. This approach predicted that ginsenoside Rh4 interacts with a high percentage of the targets, and several ginsenosides showed significant interactions with proteins like Aurora kinase A, a potential anticancer drug target sciety.org.

The following table summarizes the binding energies of selected ginsenosides with various protein targets as predicted by molecular docking studies.

| Ginsenoside | Target Protein | Predicted Binding Energy (kcal/mol) |

| Ginsenoside Rg3 | ADGRG3 | -10.7 |

| Ginsenoside Rk3 | ADGRG3 | -10.6 |

| Ginsenoside F5 | ADGRG3 | -10.5 |

| Ginsenoside Rg7 | ADGRG3 | -10.4 |

| Ginsenoside F1 | ADGRG3 | -10.3 |

| Ginsenoside Rg1 | Thrombin | -9.566 |

Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.

While detailed QSAR studies specifically on Ginsenoside La are limited in the public domain, the principles of QSAR are widely applied to ginsenosides in general. For example, a study on the inhibition of aldose reductase by ginsenoside derivatives highlighted the importance of the number and type of sugar moieties in determining their inhibitory activity nih.gov. Such findings are crucial for developing QSAR models.

A typical QSAR study involves the following steps:

Data Set Selection: A series of ginsenosides with known biological activities (e.g., IC50 values) is selected.

Molecular Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D spatial arrangement of atoms. These methods can provide contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity.

Molecular Dynamics (MD) Simulations: Capturing Dynamic Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ginsenoside and its target protein over time. By simulating the movements of atoms and molecules, MD can reveal conformational changes in both the ligand and the receptor upon binding, assess the stability of the complex, and provide insights into the energetic contributions of different interactions.

MD simulations have been used to study the stability of ginsenoside-protein complexes. For example, simulations of ginsenosides complexed with the SARS-CoV-2 host entry protein ACE2 have shown that the selected compounds form stable complexes, affirming the results from molecular docking researchgate.net. The root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time is often used to assess the stability of the complex. A stable RMSD suggests that the complex has reached equilibrium.

Furthermore, MD simulations can be combined with methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to calculate the binding free energy of a ligand to a protein, providing a more accurate prediction of binding affinity than docking alone. In a study on the interaction of ginsenosides with the ADGRG3 receptor, MM-PBSA calculations confirmed the strong binding affinity of several ginsenosides, with Ginsenoside Rg3 showing the lowest binding free energy mdpi.com.

The following table illustrates the binding free energies of selected ginsenoside-protein complexes calculated using the MM-PBSA method.

| Ginsenoside-Protein Complex | Binding Free Energy (kJ/mol) |

| ADGRG3–Ginsenoside Rg3 | -40.1 |

| ADGRG3–Ginsenoside Rk3 | -36.5 |

| ADGRG3–Ginsenoside Rg7 | -36.4 |

| ADGRG3–Ginsenoside F5 | -35.6 |

| ADGRG3–Ginsenoside F1 | -39.0 |

Preclinical Pharmacological Investigations of Ginsenosides and Their Underlying Mechanisms

Neuropharmacological Effects

Ginsenosides (B1230088), the primary active components of Panax ginseng, have demonstrated a wide range of neuroprotective activities in preclinical studies. These effects are attributed to their ability to counteract pathological processes underlying many neurological disorders.

Modulation of Neuroinflammation and Oxidative Stress in Neural Cells and Tissues (In vitro & In vivo Models)

Neuroinflammation and oxidative stress are key contributors to neuronal damage in various neurological conditions. Several ginsenosides have shown potent abilities to mitigate these processes in both cell culture and animal models.

In in vitro models, ginsenosides like Rb1 and Rg1 have been shown to protect neuronal cells from oxidative stress-induced damage. They achieve this by reducing the levels of reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase. For instance, pretreatment with Ginsenoside Rg1 has been found to attenuate dopamine-induced apoptosis in PC12 cells by suppressing oxidative stress. nih.gov

In microglial cells, the primary immune cells of the brain, ginsenosides effectively suppress the inflammatory response. Ginsenoside Re, for example, inhibits the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in BV2 microglial cells. wikipedia.orgnih.gov This anti-inflammatory action helps protect neurons from the neurotoxic environment created by activated microglia. Similarly, Ginsenoside Rb1 has been shown to reduce the activation of astrocytes and microglia, key players in neuroinflammation. mdpi.comalzdiscovery.org

Table 1: Effects of Ginsenosides on Neuroinflammation and Oxidative Stress

| Ginsenoside | Model | Key Findings |

|---|---|---|

| Ginsenoside Rb1 | Cultured Neural Progenitor Cells | Protects against oxidative injury; Activates Nrf2 pathway. |

| Ginsenoside Rg1 | PC12 Cells, Animal Models | Suppresses oxidative stress; Reduces ROS; Attenuates dopamine-induced apoptosis. nih.gov |

| Ginsenoside Re | BV2 Microglial Cells | Inhibits LPS-induced production of NO, IL-6, TNF-α. wikipedia.orgnih.gov |

Impact on Synaptic Plasticity and Neurogenesis

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. Neurogenesis, the formation of new neurons, is also crucial for cognitive function and brain repair. Evidence suggests that certain ginsenosides positively impact both processes.

Ginsenoside Rg1 has been shown to enhance synaptic plasticity. Studies have demonstrated its ability to promote axonal regeneration and neuronal remodeling following oxygen-glucose deprivation/reoxygenation injury, a model for ischemic damage. science.gov It upregulates the expression of synaptic remodeling proteins and key neurotrophic factors like brain-derived neurotrophic factor (BDNF). science.gov Ginseng and its related compounds are being investigated for their ability to mediate brain plasticity, potentially improving age-related declines in brain function. spandidos-publications.com

In the context of neurogenesis, Ginsenoside Rg1 has been found to protect neural stem cells and promote the generation of new neurons in the hippocampus of aged rat models. spandidos-publications.com This effect is linked to its antioxidant and anti-inflammatory properties, which create a more favorable environment for neuronal development. spandidos-publications.com

Therapeutic Potential in Models of Neurological Disorders (e.g., Alzheimer's Disease, Ischemic Stroke, Peripheral Nerve Injury)

The neuroprotective mechanisms of ginsenosides translate to therapeutic potential in various models of neurological diseases.

Alzheimer's Disease (AD): In cellular and animal models of AD, ginsenosides have shown promise. Ginsenoside Rg1, for example, can ameliorate cognitive deficits by reducing the accumulation of β-amyloid (Aβ) plaques, a hallmark of AD. researchgate.net It also helps restore mitophagy, the selective degradation of mitochondria, which is often impaired in AD. nih.gov The neuroprotective benefits are also linked to the amelioration of amyloid pathology and inhibition of oxidative stress. researchgate.net

Ischemic Stroke: Ginsenosides exhibit significant neuroprotective effects in preclinical models of ischemic stroke. nih.gov Ginsenoside Rb1 has been shown to reduce infarct volume and improve neurological function in animal models of middle cerebral artery occlusion (MCAO). researchgate.net Its mechanisms include anti-apoptosis, anti-oxidation, and anti-inflammation. researchgate.net Furthermore, Ginsenoside Rb1 can inhibit the activation of astrocytes and promote the transfer of healthy mitochondria from astrocytes to neurons, aiding in neuronal survival after ischemic injury. alzdiscovery.org

Peripheral Nerve Injury: While research is more focused on central nervous system disorders, the principles of neuroprotection and regeneration offered by ginsenosides suggest potential applications in peripheral nerve injury, primarily through the reduction of inflammation and oxidative stress at the injury site.

Involvement of Key Signaling Pathways (e.g., PI3K/Akt, CREB/BDNF, Keap1/Nrf2, NF-κB/NLRP3 Inflammasome, MAPK Pathways)

The diverse neuropharmacological effects of ginsenosides are mediated by their modulation of multiple intracellular signaling pathways.

PI3K/Akt Pathway: This is a crucial pathway for cell survival and proliferation. Many ginsenosides, including Rg1 and Rb1, exert their neuroprotective and anti-apoptotic effects by activating the PI3K/Akt pathway. nih.govresearchgate.net Activation of this pathway helps protect neurons from various insults, including those induced by Aβ in AD models. nih.gov

CREB/BDNF Signaling Pathway: This pathway is central to synaptic plasticity, learning, and memory. Ginsenoside Rg1 has been shown to upregulate the expression of both cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF), contributing to its cognitive-enhancing effects. nih.gov

Keap1/Nrf2 Pathway: This is the master regulatory pathway for antioxidant responses. Ginsenosides like Rb1 and Rg1 can activate this pathway, leading to the transcription of numerous antioxidant and cytoprotective genes. thieme-connect.com This activation is a key mechanism for their ability to combat oxidative stress in neural cells.

NF-κB/NLRP3 Inflammasome Pathway: The NF-κB pathway is a critical regulator of inflammation. Ginsenosides exert potent anti-inflammatory effects by inhibiting the activation of NF-κB. This, in turn, can suppress the assembly and activation of the NLRP3 inflammasome, a multiprotein complex that triggers the release of highly pro-inflammatory cytokines. Ginsenoside Rg3 has been shown to specifically block NLRP3 inflammasome activation.

MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways are involved in regulating inflammation, cell death, and survival. Ginsenosides can modulate various MAPK pathways (including ERK, JNK, and p38) to reduce neuroinflammation. wikipedia.org For example, Ginsenoside Re has been shown to suppress the LPS-induced activation of p38 MAPK in microglia. nih.gov

Anticancer Activities

In addition to their neuropharmacological effects, ginsenosides have been extensively investigated for their anticancer properties. These activities are attributed to their ability to interfere with key processes of tumor development and progression.

Inhibition of Cell Proliferation and Angiogenesis in Cancer Models (In vitro & In vivo)

Inhibition of Cell Proliferation: Numerous studies have demonstrated that various ginsenosides can inhibit the proliferation of a wide range of cancer cells in vitro, including breast, lung, liver, and colon cancer lines. For example, Ginsenoside Rg5 has been shown to inhibit the proliferation of breast cancer cells by promoting the activation of the AMPK pathway. Similarly, Ginsenoside Rh2 can induce cell cycle arrest and apoptosis in leukemia cells. The anticancer activity often increases as the number of sugar moieties on the ginsenoside molecule decreases. dntb.gov.ua

In vivo, administration of ginsenosides has been shown to suppress tumor growth in xenograft mouse models. The mechanisms involve inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting signaling pathways that drive cancer cell growth. nih.gov

Inhibition of Angiogenesis: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Several ginsenosides, most notably Ginsenoside Rg3, have demonstrated potent anti-angiogenic properties. In in vitro models using human umbilical vein endothelial cells (HUVEC), Rg3 inhibits cell proliferation and the formation of capillary-like tubes.

Table 2: Anticancer Activities of Select Ginsenosides

| Ginsenoside | Cancer Model | Key Findings |

|---|---|---|

| Ginsenoside Rg3 | Melanoma, Breast Cancer (In vivo & In vitro) | Potent inhibitor of angiogenesis; Inhibits proliferation and metastasis. nih.gov |

| Ginsenoside Rg5 | Breast Cancer Cells (In vitro) | Inhibits cell proliferation through the AMPK pathway. |

| Ginsenoside Rh2 | Leukemia Cells (In vitro), various cancer models | Induces apoptosis and cell cycle arrest; Inhibits cell growth. mdpi.com |

Induction of Apoptosis and Cell Cycle Arrest in Malignant Cells

A thorough review of published preclinical studies did not yield any specific data on the ability of Ginsenoside La to induce apoptosis or cause cell cycle arrest in malignant cells. While numerous studies have demonstrated that other ginsenosides can trigger programmed cell death and halt the proliferation of cancer cells, similar investigations for Ginsenoside La have not been reported.

Regulation of Cell Cycle Mediators, Tumor Suppressors, and Oncogenes

There is currently no available research documenting the effects of Ginsenoside La on the expression or activity of key cell cycle mediators (e.g., CDKs, cyclins), tumor suppressors (e.g., p53, p21), or oncogenes (e.g., Bcl-2, Bax). The intricate mechanisms by which other ginsenosides modulate these critical cellular components to exert their anticancer effects have been a subject of significant research; however, these specific interactions have not been explored for Ginsenoside La.

Modulation of Intracellular Signaling Networks

Specific investigations into the modulation of major intracellular signaling networks, such as the PI3K/AKT/mTOR, NF-κB, and JNK pathways, by Ginsenoside La are not present in the available scientific literature. While the modulation of these pathways is a recognized mechanism of action for several other ginsenosides in the context of cancer, there is no evidence to suggest that Ginsenoside La has been studied for similar activities.

Anti-inflammatory and Immunomodulatory Effects

Comprehensive searches for the anti-inflammatory and immunomodulatory properties of Ginsenoside La have yielded no specific results. The subsequent subsections detail the lack of available information regarding its effects on inflammatory mediators, immune cell function, and inflammatory signaling pathways.

Suppression of Inflammatory Mediators in Inflammatory Models

No preclinical data exists demonstrating the ability of Ginsenoside La to suppress the production of key inflammatory mediators such as Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Cyclooxygenase-2 (COX-2), or Prostaglandin E2 (PGE2) in established inflammatory models. While the inhibition of these molecules is a hallmark of the anti-inflammatory activity of many other ginsenosides, such properties have not been documented for Ginsenoside La.

Modulation of Immune Cell Function and Responses

Information regarding the modulation of immune cell function and responses by Ginsenoside La is not available in the current scientific literature. The immunomodulatory effects of other ginsenosides, including their impact on macrophages, T-cells, and other immune cells, have been investigated, but similar studies involving Ginsenoside La have not been reported.

Interactions with Inflammatory Signaling Pathways

There is no evidence from preclinical studies to describe the interactions of Ginsenoside La with key inflammatory signaling pathways, including the NF-κB, MAPK, and NLRP3 inflammasome pathways. The modulation of these pathways is a critical mechanism through which many natural compounds, including other ginsenosides, exert their anti-inflammatory effects. However, the role of Ginsenoside La in these signaling cascades remains uninvestigated.

Based on a comprehensive review of preclinical research, there is currently insufficient specific data available for the chemical compound Ginsenoside La to fulfill the requirements of the requested article outline.

Extensive searches for preclinical pharmacological investigations focusing on Ginsenoside La in the areas of metabolic regulation, antidiabetic effects, and cardiovascular protective actions did not yield specific findings for this particular ginsenoside. The available body of scientific literature primarily details the activities of other, more extensively studied ginsenosides such as Ginsenoside Rb1, Rg1, Rg3, and Rc.

Therefore, it is not possible to provide a scientifically accurate article on Ginsenoside La that adheres to the strict, detailed outline provided, which includes its impact on glucose homeostasis, lipid metabolism, specific metabolic pathways (AMPK, SIRT1, GPR120), and cardiovascular parameters (antioxidant/anti-inflammatory properties, endothelial function, eNOS, PDE5A). Information on these topics exists for other ginsenosides, but not specifically for Ginsenoside La.

Cardiovascular Protective Actions

Protection Against Ischemia-Reperfusion Injury

There is currently no available preclinical data detailing the effects of Ginsenoside La on ischemia-reperfusion injury. Studies on other ginsenosides have explored their potential to mitigate tissue damage following the restoration of blood flow, but similar investigations for Ginsenoside La are absent from the current body of scientific evidence.

Effects on Cardiac Cell Function

The impact of Ginsenoside La on the function of cardiac cells has not been elucidated in preclinical studies. Research into how this specific compound might influence cardiomyocyte viability, contractility, or electrophysiological properties is not publicly available.

Other Preclinical Biological Activities

General Antioxidant Mechanisms and Oxidative Stress Mitigation

No preclinical studies have been identified that investigate the general antioxidant mechanisms of Ginsenoside La. Its capacity for reactive oxygen species (ROS) scavenging or its influence on the activity of antioxidant enzymes has not been documented. While many other ginsenosides have been studied for their antioxidant properties, such data for Ginsenoside La is not available.

Anti-Aging Effects at the Cellular Level

There is no scientific literature available from preclinical models that describes any anti-aging effects of Ginsenoside La at the cellular level.

Effects on Bone Metabolism

Preclinical investigations into the effects of Ginsenoside La on bone metabolism, including its potential role in models of osteoporosis, periodontal disease, or osteoarthritis, have not been reported.

Gastrointestinal Protective Effects

There is no available data from preclinical studies concerning the gastrointestinal protective effects of Ginsenoside La.

Hepatoprotective and Nephroprotective Activities (Preclinical)

No preclinical studies on the hepatoprotective (liver-protecting) or nephroprotective (kidney-protecting) activities of Ginsenoside La have been identified. Research into the potential of other ginsenosides has suggested mechanisms involving antioxidant and anti-inflammatory pathways; however, it remains unknown if Ginsenoside La possesses similar properties.

Anti-Fatigue Properties (Preclinical)

There is no available preclinical evidence to suggest or support any anti-fatigue properties of Ginsenoside La. Studies on other ginsenosides have explored their effects on energy metabolism and the reduction of exercise-induced fatigue markers, but similar investigations for Ginsenoside La have not been reported.

Antiviral and Antimicrobial Activities (Preclinical)

The potential antiviral and antimicrobial activities of Ginsenoside La have not been evaluated in any publicly accessible preclinical studies. While the broader class of ginsenosides has been a subject of interest in the search for new antimicrobial and antiviral agents, research has not yet extended to this specific compound.

Table 1: Summary of Preclinical Investigations on Ginsenoside La

| Pharmacological Activity | Research Findings | Underlying Mechanisms |

|---|---|---|

| Hepatoprotective | No data available | Not applicable |

| Nephroprotective | No data available | Not applicable |

| Anti-Fatigue | No data available | Not applicable |

| Antiviral | No data available | Not applicable |

| Antimicrobial | No data available | Not applicable |

Future Research Directions and Translational Perspectives for Ginsenosides

Targeted Biosynthesis and Sustainable Production of Rare Ginsenosides (B1230088) (e.g., for specific ginsenosides like Ginsenoside La)

The biosynthesis of ginsenosides, including the rare compound Ginsenoside La, is a complex multi-step process originating from the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are primarily synthesized through the mevalonate (MVA) pathway in the cytoplasm of Panax species. targetmol.comwikipedia.org The biosynthesis can be broadly categorized into three stages: the formation of the 30-carbon precursor 2,3-oxidosqualene, the cyclization of this precursor to form the dammarane skeleton, and subsequent modifications through hydroxylation and glycosylation. targetmol.comwikipedia.org

Key enzymes play a pivotal role at each stage. Farnesyl diphosphate synthase (FPS) and squalene synthase (SS) are crucial for the synthesis of squalene, which is then converted to 2,3-oxidosqualene by squalene epoxidase (SE). wikipedia.org The cyclization of 2,3-oxidosqualene to form the protopanaxadiol (B1677965) (PPD) or protopanaxatriol (B1242838) (PPT) aglycone backbone is catalyzed by dammarenediol-II synthase and β-amyrin synthase. nih.gov The structural diversity of ginsenosides arises from the subsequent hydroxylation and glycosylation steps, which are carried out by specific cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs), respectively. wikipedia.org For the synthesis of a specific rare ginsenoside like Ginsenoside La, which possesses a (3β,12β,23R)-12,23-epoxydammar-24-ene-3,20-diyl bis(β-D-Glucopyranoside) structure, a precise sequence of these enzymatic reactions is required.

Traditional cultivation of Panax species for the extraction of rare ginsenosides is often inefficient and unsustainable due to the plant's long growth cycle and the low abundance of these specific compounds. nih.gov To overcome these limitations, metabolic engineering and synthetic biology approaches are being explored for the sustainable production of rare ginsenosides. nih.govnih.gov These strategies involve the heterologous expression of the ginsenoside biosynthetic pathway in microbial chassis such as Saccharomyces cerevisiae (baker's yeast) and Escherichia coli, or in plant-based systems like hairy root cultures. nih.govnih.gov

By introducing and overexpressing the genes encoding the key enzymes from Panax species, such as dammarenediol-II synthase and specific CYP450s and UGTs, into these host organisms, it is possible to achieve targeted production of desired ginsenosides. nih.gov For instance, the production of protopanaxadiol, a key precursor for many ginsenosides, has been successfully demonstrated in engineered yeast. nih.gov Further engineering to introduce the specific UGTs responsible for attaching sugar moieties at particular positions on the aglycone can lead to the synthesis of specific ginsenosides. While the complete biosynthetic pathway for Ginsenoside La has not been fully elucidated, these synthetic biology platforms offer a promising avenue for its sustainable and targeted production in the future.

Table 1: Key Enzymes in Ginsenoside Biosynthesis

| Enzyme | Abbreviation | Function |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Catalyzes the formation of mevalonate, a key precursor in the MVA pathway. wikipedia.org |

| Farnesyl diphosphate synthase | FPS | Synthesizes farnesyl diphosphate (FPP) from IPP and DMAPP. nih.gov |

| Squalene synthase | SS | Catalyzes the condensation of two FPP molecules to form squalene. wikipedia.org |

| Squalene epoxidase | SE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. nih.gov |

| Dammarenediol-II synthase | DDS | Cyclizes 2,3-oxidosqualene to form dammarenediol-II, a key intermediate for dammarane-type ginsenosides. nih.gov |

| Cytochrome P450 monooxygenases | CYP450s | Catalyze hydroxylation reactions at various positions on the dammarane skeleton, leading to different aglycones. wikipedia.org |

| UDP-glycosyltransferases | UGTs | Transfer sugar moieties from a UDP-sugar donor to the aglycone, creating the final ginsenoside structure. wikipedia.orgnih.gov |

Development of Advanced Analytical Techniques for Elucidating Complex Ginsenoside Mixtures

The chemical complexity of ginsenoside mixtures, which often contain numerous structural isomers and compounds with similar polarities, presents a significant analytical challenge. nih.gov Traditional analytical methods like thin-layer chromatography (TLC) and gas chromatography (GC) have been used for the qualitative analysis of ginsenosides. targetmol.comresearchgate.net However, for comprehensive and quantitative analysis, more advanced techniques are required.

High-performance liquid chromatography (HPLC) coupled with various detectors has been the most widely used method for the separation and quantification of ginsenosides. targetmol.com More recently, ultra-performance liquid chromatography (UPLC), which utilizes smaller particle size columns, has offered improved resolution, shorter analysis times, and increased sensitivity compared to conventional HPLC. nih.govnih.gov

The coupling of liquid chromatography with mass spectrometry (MS) has revolutionized the analysis of complex ginsenoside mixtures. LC-MS and particularly tandem mass spectrometry (LC-MS/MS) provide high sensitivity and specificity, allowing for the accurate identification and quantification of individual ginsenosides even at low concentrations. nih.gov The use of multiple reaction monitoring (MRM) mode in LC-MS/MS enhances the selectivity and accuracy of quantification for targeted ginsenosides. nih.gov

High-resolution mass spectrometry (HRMS), such as that utilizing Orbitrap technology, offers exceptional mass accuracy and resolution, which is invaluable for the identification of unknown ginsenosides and for distinguishing between isomers with the same molecular weight. nih.govdrugbank.com The fragmentation patterns obtained from MS/MS experiments provide crucial structural information about the aglycone and the sugar moieties, aiding in the elucidation of the ginsenoside's structure. drugbank.com

For the definitive structural elucidation of novel or rare ginsenosides like Ginsenoside La, Nuclear Magnetic Resonance (NMR) spectroscopy remains an indispensable tool. mdpi.comnih.gov One- and two-dimensional NMR techniques, including 1H-NMR, 13C-NMR, HSQC, HMBC, and ROESY, are used to determine the complete chemical structure, including the stereochemistry of the aglycone and the nature and linkage of the sugar chains. mdpi.comnih.gov

The combination of these advanced analytical techniques, particularly the hyphenation of UPLC with HRMS and the use of NMR for structural confirmation, is essential for the comprehensive characterization of complex ginsenoside mixtures and for the unambiguous identification of specific compounds like Ginsenoside La. nih.govmdpi.com

Table 2: Advanced Analytical Techniques for Ginsenoside Analysis

| Technique | Abbreviation | Application |

| Ultra-Performance Liquid Chromatography | UPLC | High-resolution separation of complex ginsenoside mixtures with increased speed and sensitivity. nih.govnih.gov |

| Tandem Mass Spectrometry | MS/MS | Highly sensitive and specific detection and quantification of ginsenosides, often in MRM mode. nih.gov |

| High-Resolution Mass Spectrometry | HRMS | Accurate mass measurements for formula determination and identification of unknown ginsenosides. nih.govdrugbank.com |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Complete structural elucidation, including stereochemistry, of purified ginsenosides. mdpi.comnih.gov |

Deeper Elucidation of Molecular and Cellular Mechanisms of Action

While extensive research has been conducted on the pharmacological activities of major ginsenosides, the specific molecular and cellular mechanisms of action for many rare ginsenosides, including Ginsenoside La, remain largely unexplored. However, by examining the mechanisms of structurally related compounds and the general principles of ginsenoside bioactivity, we can infer potential pathways for future investigation.

Ginsenosides are known to exert their effects through a variety of mechanisms, often interacting with multiple cellular targets. nih.gov One proposed general mechanism is their ability to interact with and modulate the properties of cell membranes due to their amphiphilic nature. nih.gov Additionally, their structural similarity to steroid hormones suggests that they may act as partial agonists or antagonists of steroid hormone receptors, such as the glucocorticoid and estrogen receptors. nih.gov

Many ginsenosides have been shown to modulate key intracellular signaling pathways. These include the mitogen-activated protein kinase (MAPK), nuclear factor-kappa B (NF-κB), and phosphoinositide 3-kinase (PI3K)/Akt signaling cascades, which are central to cellular processes such as proliferation, inflammation, and survival. nih.govjst.go.jp For instance, certain ginsenosides can inhibit the activation of NF-κB, a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines. Others can influence the PI3K/Akt pathway, which is critical in cell growth and apoptosis. jst.go.jp

Given that Ginsenoside La is a dammarane-type ginsenoside, its biological activities may be similar to other members of this class. For example, ginsenosides like Rg3 and Rh2, which are also dammarane derivatives, have been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. nih.gov The specific molecular targets and signaling pathways involved can vary depending on the cell type and the specific structure of the ginsenoside.

The unique 12,23-epoxy moiety in the structure of Ginsenoside La suggests that its mechanisms of action might be comparable to other ocotillol-type ginsenosides that also possess a cyclic ether in their side chain. Further research is needed to investigate whether Ginsenoside La interacts with specific receptors, ion channels, or enzymes, and to delineate the downstream signaling events that mediate its potential pharmacological effects. In vitro studies using various cell lines and in vivo studies in animal models will be crucial to unravel the specific molecular and cellular mechanisms of Ginsenoside La.

Structure-Guided Design and Synthesis of Novel Ginsenoside Analogs with Enhanced Bioactivity

The vast structural diversity of naturally occurring ginsenosides provides a rich scaffold for the development of novel therapeutic agents. However, natural ginsenosides often have limitations such as low bioavailability or suboptimal potency. Structure-guided design and synthesis of novel ginsenoside analogs offer a promising strategy to overcome these limitations and generate compounds with enhanced bioactivity and improved pharmacokinetic properties.

This approach begins with a thorough understanding of the structure-activity relationships (SAR) of a lead compound, such as Ginsenoside La. By identifying the key structural features responsible for its biological activity, medicinal chemists can design modifications to enhance its interaction with its molecular target(s). This often involves a combination of computational modeling and chemical synthesis.

Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict how different structural modifications will affect the binding of a ginsenoside analog to its target protein. This allows for the in silico screening of a large number of potential analogs, prioritizing those with the most promising predicted binding affinities and modes of interaction.

Based on these computational predictions, novel ginsenoside analogs can then be synthesized. This may involve modifying the aglycone backbone, altering the number, type, or position of the sugar moieties, or introducing new functional groups. The goal is to create analogs that have improved potency, selectivity, and drug-like properties.

Once synthesized, these novel analogs are then evaluated in a battery of in vitro and in vivo assays to determine their biological activity and to validate the design principles. This iterative process of design, synthesis, and testing can lead to the discovery of new ginsenoside-based drug candidates with significantly improved therapeutic potential. While this approach has been applied to more common ginsenosides, its application to rare ginsenosides like Ginsenoside La could unlock new therapeutic opportunities.

Investigating the Role of Gut Microbiota in Ginsenoside Bioavailability and Efficacy

The composition and metabolic activity of the gut microbiota play a crucial role in the bioavailability and efficacy of many orally administered natural products, including ginsenosides. nih.gov Most ginsenosides are poorly absorbed in their native form due to their large molecular size and hydrophilicity. nih.gov Upon oral ingestion, they pass through the upper gastrointestinal tract and reach the colon, where they are extensively metabolized by the resident gut microbiota. targetmol.com

The gut microbiota produces a wide array of enzymes, such as β-glucosidases, that can cleave the sugar moieties from the ginsenoside aglycone. targetmol.com This deglycosylation process results in the formation of less polar and more readily absorbable metabolites, such as Compound K, which is a key metabolite of protopanaxadiol-type ginsenosides. targetmol.com In many cases, these microbial metabolites are the actual bioactive forms of the ginsenosides, exhibiting greater pharmacological activity than their parent compounds. nih.gov

The transformation of ginsenosides by the gut microbiota can vary significantly between individuals due to differences in their gut microbial composition. This inter-individual variability in gut microbiota can lead to differences in the bioavailability and clinical efficacy of ginsenosides. Therefore, understanding the interplay between specific gut microbial species and ginsenoside metabolism is essential for personalized medicine approaches.

Future research in this area should focus on identifying the specific bacterial species and enzymes responsible for the metabolism of rare ginsenosides like Ginsenoside La. This can be achieved through a combination of in vitro fermentation studies with human fecal samples or specific bacterial strains, and in vivo studies in animal models. Furthermore, investigating how factors such as diet, age, and disease state can influence the gut microbial metabolism of ginsenosides will be crucial.

Ultimately, this knowledge could be used to develop strategies to enhance the bioavailability and efficacy of ginsenosides, such as co-administration with specific probiotics or prebiotics that promote the growth of ginsenoside-metabolizing bacteria. This would be a significant step towards optimizing the therapeutic potential of ginsenosides, including the lesser-studied compound Ginsenoside La.

Q & A

Q. What experimental models are commonly used to evaluate the pharmacological effects of Ginsenoside La in preclinical studies?

Preclinical studies often employ rodent models (e.g., mice or rats) to assess bioactivities such as anti-inflammatory, neuroprotective, or anti-fatigue effects. Key parameters include serum biomarkers (e.g., lactic acid, superoxide dismutase), behavioral tests (e.g., weight-loaded swimming tests), and tissue-specific analyses (e.g., hepatic glycogen levels). Dose-response relationships should be established using at least three concentrations, with controls for baseline comparisons .

Q. How should researchers design dose-response studies for Ginsenoside La?

Dose-response studies require systematic variation of Ginsenoside La concentrations (e.g., low, medium, high) administered via relevant routes (oral, intranasal). Include a control group and measure outcomes at multiple time points. Statistical methods like ANOVA or t-tests should validate dose-dependent effects, with significance thresholds set at p < 0.05 .

Q. What biomarkers are critical for assessing Ginsenoside La’s anti-fatigue mechanisms?

Focus on biomarkers linked to energy metabolism and oxidative stress: serum urea nitrogen (SUN), lactic dehydrogenase (LDH), blood lactic acid (LA), and hepatic glycogen. These parameters reflect metabolic load, mitochondrial function, and antioxidant capacity, providing mechanistic insights .

Q. How can researchers ensure reproducibility in Ginsenoside La extraction and purification protocols?

Document extraction solvents (e.g., ethanol, water), temperature, and duration meticulously. Validate purity using HPLC or LC-MS and compare retention times with reference standards. Replicate protocols across independent labs to confirm consistency .

Q. What databases are recommended for literature reviews on Ginsenoside La?

Prioritize PubMed, Web of Science, and Cochrane Library for systematic reviews. Google Scholar is unsuitable as a primary tool due to inconsistent reproducibility and recall rates. Use Boolean operators (AND/OR) to refine searches .

Advanced Research Questions

Q. How can contradictions in reported bioactivities of Ginsenoside La be resolved?

Analyze variables such as dosage ranges, administration routes, and model organisms (e.g., murine strains). Compare methodologies (e.g., assay sensitivity) and contextualize findings with prior studies. For example, differences in anti-cancer efficacy may arise from cell-line-specific responses or variations in compound purity .

Q. What strategies optimize in vitro-to-in vivo translation of Ginsenoside La effects?

Use physiologically relevant in vitro models (e.g., 3D cell cultures, organoids) and validate findings in multiple animal models. Adjust dosages based on pharmacokinetic data (e.g., bioavailability, half-life) and account for species-specific metabolic differences .

Q. How should mechanistic studies of Ginsenoside La address signaling pathway crosstalk?

Employ multi-omics approaches (transcriptomics, proteomics) to identify upstream/downstream targets. Use gene knockout or siRNA silencing to isolate pathways (e.g., NF-κB, MAPK). Cross-reference findings with existing literature to distinguish primary vs. secondary effects .

Q. What statistical methods are appropriate for analyzing Ginsenoside La’s synergistic effects in combination therapies?

Apply factorial ANOVA to assess interaction effects between Ginsenoside La and co-administered compounds. Calculate combination indices (e.g., Chou-Talalay method) to quantify synergy, antagonism, or additive effects. Report confidence intervals to contextualize significance .

Q. How can researchers standardize protocols for Ginsenoside La’s neuroprotective assays?

Adopt validated behavioral tests (e.g., Morris water maze for cognitive function) and pair them with histopathological analyses (e.g., neuronal density in hippocampal regions). Use blinded scoring and pre-register protocols to minimize bias .

Methodological Considerations

- Literature Review : Systematically categorize studies by bioactivity, model system, and methodology. Use tools like PRISMA flow diagrams to document search strategies and inclusion/exclusion criteria .

- Data Contradictions : Perform meta-analyses to quantify effect sizes across studies. Highlight methodological heterogeneity (e.g., extraction protocols, assay endpoints) as potential confounders .

- Ethical Compliance : For human cell lines or clinical data, obtain IRB approval and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.